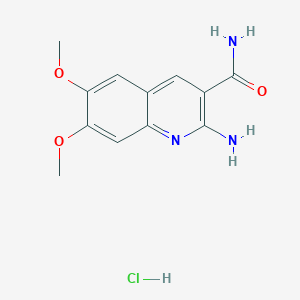

2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-6,7-dimethoxyquinoline-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3.ClH/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2;/h3-5H,1-2H3,(H2,13,15)(H2,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDUTCPTJQBSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : 2-amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride

- Molecular Formula : C11H12ClN3O3

- Molecular Weight : 273.68 g/mol

- CAS Number : 2108829-95-1

The biological activity of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride is primarily attributed to its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases associated with cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in angiogenesis and apoptosis, contributing to its anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

-

Antimicrobial Properties :

- Preliminary tests suggest that the compound has antimicrobial effects against certain bacterial strains.

-

Anti-inflammatory Effects :

- It may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride against human colon cancer cells (HT29) revealed:

- Cytotoxic Concentration (CC50) : 58.4 µM.

- Comparison with standard drugs like fluorouracil (CC50 = 381.2 µM) and cisplatin (CC50 = 47.2 µM) showed that the compound had comparable or superior activity while exhibiting lower toxicity to normal cells.

Case Study 2: Antimicrobial Activity

In a separate investigation assessing the antimicrobial properties of the compound:

- It was tested against Gram-positive and Gram-negative bacteria.

- Results indicated effective inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | CC50 (µM) | Reference Drug CC50 (µM) | Notes |

|---|---|---|---|---|

| Anticancer | HT29 | 58.4 | Fluorouracil: 381.2 | Comparable efficacy with lower toxicity |

| Antimicrobial | E. coli | 20 | N/A | Effective against multiple strains |

| Anti-inflammatory | Mouse model | N/A | N/A | Reduced cytokine levels observed |

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 2-amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride, have been extensively studied for their anticancer properties. These compounds demonstrate various mechanisms of action, such as:

- DNA Intercalation : The ability to insert between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : Targeting kinases involved in cancer cell proliferation and survival.

In studies, quinoline derivatives have shown efficacy against several cancer types by inhibiting critical enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . For instance, modifications on the quinoline scaffold have resulted in compounds with improved growth inhibition against cancer cell lines .

Kinase Inhibition

The compound also acts as a selective inhibitor for various kinases that are pivotal in tumorigenesis. Kinase inhibitors derived from quinoline structures have been developed to target specific pathways involved in cancer progression. Notably, these inhibitors can affect pathways related to angiogenesis and metastasis .

Synthesis and Derivatives

The synthesis of 2-amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride involves multiple steps that can be optimized for yield and purity. A common synthetic route includes:

- Starting Material : Veratrole is often used as a precursor.

- Reactions : The synthesis typically involves nitration, reduction, urea formation, cyclization, and hydrolysis.

- Final Product : The final product is purified through crystallization or chromatography to achieve the desired purity levels.

This synthetic pathway has been refined to minimize waste and reduce costs while maximizing yield .

Anticancer Studies

Recent investigations into the anticancer effects of quinoline derivatives have yielded promising results:

- A study demonstrated that specific modifications on the 2-amino group significantly enhanced the anticancer activity of derivatives against breast cancer cell lines .

- Another research highlighted the effectiveness of these compounds in inhibiting tumor growth in xenograft models, showcasing their potential for therapeutic use .

Kinase Inhibition Research

Research into the kinase inhibition properties has revealed:

- The compound's ability to inhibit G9a-like protein, which plays a role in epigenetic regulation related to cancer progression .

- Various analogs of quinoline have been tested for their potency against different kinases involved in signal transduction pathways critical for cancer cell survival .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Differences

The table below highlights structural distinctions between the target compound and analogous quinoline derivatives:

Key Observations:

Functional Groups: Derivatives like QC-8510 and QC-8484 lack methoxy groups but include a dihydroquinolinone core (-C=O), altering electronic properties and solubility .

Salt Forms: The hydrochloride and hydroiodide salts (e.g., QZ-6233) improve stability and aqueous solubility compared to non-salt forms .

Preparation Methods

Zinc/Formic Acid Reductive Cyclization Method

One established method for synthesizing 2-Amino-6,7-dimethoxyquinoline-3-carboxamide involves the reductive cyclization of a nitro-substituted acrylamide precursor using zinc in acidic conditions with formic acid and ammonium formate as reductants.

Procedure Summary:

- Activated zinc is prepared by stirring zinc metal in dilute hydrochloric acid, followed by washing with water and ethanol.

- The activated zinc is added to a suspension of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide in ethanol, formic acid (85%), and ammonium formate.

- The mixture is refluxed for 4 hours, then stirred at room temperature for several days.

- The reaction mixture is filtered, and the product is isolated by basification and filtration.

- The final product is obtained as yellow crystalline solid with a yield of approximately 43.5%.

| Reagents/Conditions | Details |

|---|---|

| Zinc | 4 g (61.9 mmol), activated |

| Hydrochloric acid | 5% aqueous, 50 mL |

| 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 1.2 g (4.32 mmol) |

| Ethanol | 15 mL |

| Formic acid (85%) | 15 mL |

| Ammonium formate | 0.3 g (4.76 mmol) |

| Reaction time | Reflux 4 h + stirring over weekend |

| Yield | 43.5% |

| Melting point | 260-261 °C (decomposition) |

This method is relatively straightforward but requires prolonged reaction times and careful handling of zinc and acidic media.

Summary of Yields and Environmental Benefits:

| Method Aspect | Details |

|---|---|

| Overall yield | ~48% (improved from ~26-30%) |

| Use of toxic reagents | Avoided potassium permanganate, DMF, methyl sulfate |

| Waste generation | Reduced "three wastes" pollution |

| Production cost | Lower due to fewer expensive reagents and solvents |

| Operator safety | Improved by avoiding highly toxic or volatile reagents |

This method is documented in Chinese patent CN101353328B and represents a significant advancement in the practical synthesis of related quinoline derivatives.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Environmental & Safety Notes |

|---|---|---|---|---|

| Zinc/Formic Acid Reductive Cyclization | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | Zinc, Formic acid, Ammonium formate | 43.5 | Moderate toxicity, prolonged reaction time |

| Multi-step Industrial Route | 3,4-dimethoxybenzaldehyde | H2O2, HNO3, Fe powder, Zassol, POCl3, NH3 | ~48 | Reduced toxic reagents, improved yield, eco-friendly |

Research Findings and Industrial Implications

- The zinc/formic acid method is effective but less suitable for scale-up due to long reaction times and moderate yield.

- The multi-step industrial route starting from 3,4-dimethoxybenzaldehyde is preferred for commercial production due to its higher yield, lower environmental impact, and cost-effectiveness.

- Avoiding hazardous reagents like potassium permanganate and toxic solvents reduces operator risk and waste treatment costs.

- The use of iron powder for reduction is advantageous over expensive catalysts and autoclave conditions.

- Chlorination with phosphorus oxychloride without organic solvents simplifies the process and reduces pollution.

- The final amination step with aqueous ammonia is mild and efficient.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride?

The compound can be synthesized via microwave-assisted, catalyst-free protocols using glycerol as a solvent and energy-transfer agent. This method achieves high yields (89–95%) in 4–7 minutes under microwave irradiation (100°C), avoiding traditional heating (2 hours) . Key steps include:

- Reacting 2,6-diaminopyridin-4-one with aldehydes and exocyclic 1,3-dicarbonyl compounds.

- Purifying via recrystallization from petroleum ether/ethyl acetate mixtures.

Q. Comparison of Synthesis Methods

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 2 hours | 4–7 minutes |

| Yield | ≤80% | 89–95% |

| Solvent | Glycerol | Glycerol |

| Catalyst | Required | Not required |

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What are the optimal storage conditions to maintain stability?

Store at room temperature in airtight containers, protected from light and moisture. Hygroscopic properties necessitate desiccant use during long-term storage .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

- Alcohols : Methanol or ethanol (partial solubility).

- Avoid water due to limited aqueous solubility.

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of producing this compound?

Microwave irradiation accelerates reaction kinetics by enhancing energy transfer via glycerol’s high dielectric constant. Benefits include:

- Reduced Side Products : Faster reaction times minimize decomposition.

- Scalability : Applicable to aromatic and aliphatic aldehydes .

- Eco-Friendly : Eliminates catalysts and reduces solvent waste.

Q. What strategies are effective in resolving contradictory data in reaction optimization?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, microwave power).

- Byproduct Analysis : Use LC-MS to identify impurities from incomplete cyclization or oxidation.

- Kinetic Studies : Compare activation energies between microwave and conventional methods .

Q. How can isotopic labeling be applied to study the metabolic pathways of this compound?

Q. What advanced analytical techniques are needed to assess its stability under various conditions?

- Forced Degradation Studies : Expose to heat, light, and humidity; monitor via:

- HPLC-PDA : Detect photodegradation products.

- TGA/DSC : Analyze thermal decomposition profiles.

- X-ray Crystallography : Resolve crystal structure to identify stability-influencing intermolecular interactions (e.g., hydrogen bonding) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.